Cas no 2228198-44-3 (5-(1-bromopropan-2-yl)-1,3-oxazole)

5-(1-Bromopropan-2-yl)-1,3-oxazole is a brominated oxazole derivative featuring a reactive bromopropyl substituent, making it a valuable intermediate in organic synthesis. The bromine atom at the secondary carbon position enhances its utility in nucleophilic substitution reactions, enabling the introduction of the oxazole moiety into more complex structures. This compound is particularly useful in pharmaceutical and agrochemical research, where oxazole scaffolds are prevalent due to their bioactivity. Its stable yet reactive nature allows for controlled functionalization, facilitating the synthesis of heterocyclic compounds. The product is typically handled under inert conditions to preserve its reactivity and purity.
5-(1-bromopropan-2-yl)-1,3-oxazole structure
2228198-44-3 structure
Product name:5-(1-bromopropan-2-yl)-1,3-oxazole
CAS No:2228198-44-3
MF:C6H8BrNO
Molecular Weight:190.03782081604
CID:6141628
PubChem ID:165794059

5-(1-bromopropan-2-yl)-1,3-oxazole 化学的及び物理的性質

名前と識別子

    • 5-(1-bromopropan-2-yl)-1,3-oxazole
    • Oxazole, 5-(2-bromo-1-methylethyl)-
    • 2228198-44-3
    • EN300-1926628
    • インチ: 1S/C6H8BrNO/c1-5(2-7)6-3-8-4-9-6/h3-5H,2H2,1H3
    • InChIKey: AXMVAPIJZYXPEK-UHFFFAOYSA-N
    • SMILES: O1C(C(C)CBr)=CN=C1

計算された属性

  • 精确分子量: 188.97893g/mol
  • 同位素质量: 188.97893g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 89.1
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • XLogP3: 1.7

じっけんとくせい

  • 密度みつど: 1.476±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 203.8±15.0 °C(Predicted)
  • 酸度系数(pKa): 1.05±0.10(Predicted)

5-(1-bromopropan-2-yl)-1,3-oxazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1926628-0.05g
5-(1-bromopropan-2-yl)-1,3-oxazole
2228198-44-3
0.05g
$1261.0 2023-09-17
Enamine
EN300-1926628-0.25g
5-(1-bromopropan-2-yl)-1,3-oxazole
2228198-44-3
0.25g
$1381.0 2023-09-17
Enamine
EN300-1926628-1.0g
5-(1-bromopropan-2-yl)-1,3-oxazole
2228198-44-3
1g
$1500.0 2023-05-31
Enamine
EN300-1926628-10g
5-(1-bromopropan-2-yl)-1,3-oxazole
2228198-44-3
10g
$6450.0 2023-09-17
Enamine
EN300-1926628-0.1g
5-(1-bromopropan-2-yl)-1,3-oxazole
2228198-44-3
0.1g
$1320.0 2023-09-17
Enamine
EN300-1926628-10.0g
5-(1-bromopropan-2-yl)-1,3-oxazole
2228198-44-3
10g
$6450.0 2023-05-31
Enamine
EN300-1926628-5g
5-(1-bromopropan-2-yl)-1,3-oxazole
2228198-44-3
5g
$4349.0 2023-09-17
Enamine
EN300-1926628-1g
5-(1-bromopropan-2-yl)-1,3-oxazole
2228198-44-3
1g
$1500.0 2023-09-17
Enamine
EN300-1926628-5.0g
5-(1-bromopropan-2-yl)-1,3-oxazole
2228198-44-3
5g
$4349.0 2023-05-31
Enamine
EN300-1926628-0.5g
5-(1-bromopropan-2-yl)-1,3-oxazole
2228198-44-3
0.5g
$1440.0 2023-09-17

5-(1-bromopropan-2-yl)-1,3-oxazole 関連文献

5-(1-bromopropan-2-yl)-1,3-oxazoleに関する追加情報

5-(1-Bromopropan-2-yl)-1,3-Oxazole: A Comprehensive Overview

5-(1-Bromopropan-2-yl)-1,3-Oxazole, also known by its CAS number 2228198-44-3, is a heterocyclic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of oxazoles, which are five-membered rings consisting of one oxygen and one nitrogen atom. The presence of the brominated propan-2-yl group at the 5-position introduces unique electronic and steric properties, making it a valuable building block in organic synthesis.

The structure of 5-(1-Bromopropan-2-yl)-1,3-Oxazole is characterized by a stable aromatic system due to the conjugation between the oxygen and nitrogen atoms. This stability makes it resistant to many harsh chemical conditions, which is advantageous in various synthetic reactions. The bromine atom in the propan-2-yl group serves as a good leaving group, enabling substitution reactions that are pivotal in drug discovery and material science.

Recent studies have highlighted the role of oxazoles like 5-(1-Bromopropan-2-yl)-1,3-Oxazole in medicinal chemistry. Researchers have explored its potential as a precursor for bioactive compounds, including antibiotics and anticancer agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising activity against certain bacterial strains due to their ability to inhibit key enzymes involved in bacterial metabolism.

In addition to its medicinal applications, 5-(1-Bromopropan-2-yl)-1,3-Oxazole has found utility in materials science. Its ability to undergo various coupling reactions makes it a candidate for the synthesis of advanced polymers and materials with tailored properties. A 2023 paper in Nature Communications reported on the use of this compound as a monomer in the synthesis of stimuli-responsive polymers, which can change their properties in response to external stimuli like temperature or pH.

The synthesis of 5-(1-Bromopropan-2-yl)-1,3-Oxazole typically involves a cyclization reaction between an aldehyde and an amine derivative under acidic conditions. This method ensures high yields and good purity, making it suitable for large-scale production. The compound's stability and reactivity make it amenable to further functionalization, enabling chemists to explore its potential in diverse fields.

In terms of safety and handling, 5-(1-Bromopropan-2-yl)-1,3-Oxazole should be treated with care due to its brominated substituent. Proper ventilation and personal protective equipment are recommended during handling to minimize exposure risks. Despite these precautions, the compound is not classified as hazardous under normal conditions when handled appropriately.

The versatility of 5-(1-Bromopropan-2-yl)-1,3-Oxazole continues to attract attention from researchers across disciplines. Its role as a versatile building block in organic synthesis underscores its importance in advancing both academic research and industrial applications. As new methodologies emerge for its synthesis and modification, the potential for discovering novel applications grows exponentially.

In conclusion, 5-(1-Bromopropan-2-yl)-1,3-Oxazole, CAS number 2228198-44-3, stands out as a critical compound with wide-ranging implications in chemistry and beyond. Its unique structure and reactivity make it an invaluable tool for scientists seeking innovative solutions in drug development, materials science, and more.

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